molecular formula C10H6F3NO2 B11874693 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde

6-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B11874693
M. Wt: 229.15 g/mol
InChI Key: SYHWDFUXSQIWHE-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethoxy group to the indole ring. One common method is the trifluoromethoxylation of a pre-synthesized indole derivative. This can be achieved using trifluoromethoxylating reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonates under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, similar compounds have been shown to inhibit voltage-gated sodium channels and modulate neurotransmitter receptors .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is unique due to its indole core structure combined with the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWDFUXSQIWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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